molecular formula C19H24N4OS B10992515 2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide

2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B10992515
M. Wt: 356.5 g/mol
InChI Key: YMSKTKHTGBADJU-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide

    Structure: !Compound Structure)

    IUPAC Name: 2-methyl-5-(isopropyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::

    Process Optimization: Industries optimize reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize impurities.

    Purification: Crystallization, chromatography, or recrystallization steps ensure high purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: Can undergo oxidation reactions (e.g., with peracids) to form sulfoxides or sulfones.

    Substitution: Nucleophilic substitution at the thiazole nitrogen.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol.

Common Reagents::

    Oxidation: Peroxyacids (e.g., mCPBA)

    Substitution: Alkylating agents (e.g., alkyl halides)

    Reduction: Sodium borohydride (NaBH₄)

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives
  • Substitution: Alkylated or arylated products
  • Reduction: Alcohol derivative

Scientific Research Applications

    Medicine: Investigated as potential drugs due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Further research needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its benzimidazole-thiazole hybrid structure sets it apart.

    Similar Compounds: Related compounds include benzimidazoles, thiazoles, and amides.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H24N4OS/c1-11(2)18-17(21-13(5)25-18)19(24)20-10-16-22-14-8-6-7-9-15(14)23(16)12(3)4/h6-9,11-12H,10H2,1-5H3,(H,20,24)

InChI Key

YMSKTKHTGBADJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C

Origin of Product

United States

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